(R)-4-Boc-3-methyl-1,4-diazepan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (2R)-2-methyl-3-oxo-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(14)12-6-5-7-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m1/s1 |
InChI Key |
FDPLTIXQKBILOA-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)NCCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Conformational Analysis and Stereochemical Elucidation of 1,4 Diazepanone Systems
Theoretical Studies of 1,4-Diazepanone Conformations
Computational chemistry provides powerful tools to predict and analyze the stable conformations of flexible seven-membered rings, offering insights that can be difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) has become a standard method for accurately calculating the geometries and relative energies of different conformers. For 1,4-diazepanone derivatives, DFT calculations, often at the B3LYP/6-31G(d) level of theory, are used to optimize the structures of various possible conformations and determine their thermodynamic stability. core.ac.uk These calculations help in identifying the lowest energy (most stable) conformers and the energy barriers between them. For instance, in related 1,4-benzodiazepin-2-ones, DFT calculations have been successfully used to reproduce experimentally determined ring inversion barriers with high accuracy (within 1-2 kcal/mol), demonstrating the predictive power of this approach. nih.gov While specific DFT data for (R)-4-Boc-3-methyl-1,4-diazepan-2-one is not extensively available in public literature, calculations on analogous structures provide valuable insights. For example, a DFT study on a substituted 1,4-diazepanone suggested a conformation where a siloxy group occupied a pseudo-equatorial position, and an ester group was oriented in a pseudo-axial position, indicating a preference for minimizing steric hindrance. core.ac.uk
| Conformer Type | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Reference |
|---|---|---|---|
| Chair (Pseudo-Equatorial Substituent) | 0.00 | -65.4, 58.2, -70.1 | core.ac.uk |
| Chair (Pseudo-Axial Substituent) | +1.5 | -68.9, 60.1, -72.5 | core.ac.uk |
| Twist-Boat | +3.8 | -45.2, 80.5, -43.9 | nih.gov |
Molecular dynamics (MD) simulations offer a way to explore the conformational space of molecules over time, providing a dynamic picture of their behavior. nih.gov For 1,4-diazepanone systems, MD simulations can reveal the pathways of conformational interconversion, such as the ring-flipping process between different chair and boat forms. These simulations confirm the stability of docked ligand poses and help understand the dynamic interactions within a biological receptor. nih.gov By simulating the molecule in a solvent box, MD can also provide insights into how the solvent influences conformational preferences. This computational tool is particularly useful for screening large numbers of compounds and understanding their binding mechanisms in drug discovery processes. nih.gov
The substituents on the 1,4-diazepanone ring play a crucial role in dictating the preferred conformation. Large, bulky groups, such as the tert-butoxycarbonyl (Boc) group at the N4 position and the methyl group at the C3 position in this compound, will tend to occupy positions that minimize steric strain. In a chair-like conformation, this would typically be a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.org The nature of the substituent at the N1 position in related 1,4-benzodiazepin-2-ones has been shown to have a significant effect on the ring-inversion barrier. nih.gov The interplay of these substituent effects determines the position of the conformational equilibrium and can lead to the predominance of a single diastereomeric conformation in solution.
Experimental Determination of 1,4-Diazepanone Stereochemistry and Conformation
While theoretical methods are predictive, experimental techniques are essential for validating computational models and providing a definitive picture of the molecular structure in a real-world environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the conformation of molecules in solution. For 1,4-diazepanone systems, ¹H NMR can provide a wealth of information. Key parameters used in conformational analysis include:
Chemical Shifts: The chemical shift of a proton is highly sensitive to its local electronic environment, which is determined by the molecular conformation.
Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons is related to the dihedral angle between them, as described by the Karplus equation. This allows for the determination of torsional angles within the ring.
Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY or ROESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of NOE cross-peaks can provide crucial distance constraints to define the three-dimensional structure. arxiv.org
| NMR Parameter | Information Obtained | Typical Application |
|---|---|---|
| 1H Chemical Shift (δ) | Information on the electronic environment of protons. | Distinguishing between axial vs. equatorial protons. |
| 3JHH Coupling Constant | Dihedral angle between vicinal protons (Karplus relationship). | Determining ring pucker and substituent orientation. |
| Nuclear Overhauser Effect (NOE) | Proximity of protons in space (< 5 Å). | Confirming pseudo-axial/equatorial relationships and overall 3D structure. |
| 2D-EXSY | Rates of chemical exchange between conformers. | Measuring the energy barrier for ring inversion. |
X-ray Crystallography for Solid-State Geometry and Stereochemistry
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and the absolute stereochemistry of chiral centers. For 1,4-diazepanone systems, X-ray diffraction studies have been crucial in elucidating the preferred conformations of the seven-membered ring and the spatial orientation of its substituents.
While a specific crystal structure for this compound is not publicly available, analysis of closely related substituted 1,4-diazepan-5-one (B1224613) derivatives provides significant insight into the likely solid-state geometry and stereochemical features of this class of compounds. The structural data from these analogues are instrumental in understanding the conformational preferences of the flexible seven-membered diazepanone ring.
Detailed Research Findings from a Representative 1,4-Diazepan-5-one Analog
To illustrate the detailed structural information obtainable from X-ray crystallography, we will consider the findings for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, a compound that contains the core 1,4-diazepanone ring. nih.gov The analysis of this structure allows for a detailed understanding of the ring's conformation and the influence of its substituents.
The crystal structure of this analog reveals that the seven-membered 1,4-diazepane ring adopts a chair conformation in the solid state. nih.gov This is a common feature for such ring systems, as it minimizes torsional and steric strain. The puckering parameters of the ring, which quantitatively describe the conformation, have been determined from the crystallographic data. nih.gov
The substituents on the diazepanone ring occupy specific spatial positions. In the case of the representative analog, the 4-chlorophenyl groups are found in equatorial orientations. nih.gov This arrangement is generally favored for bulky substituents as it minimizes steric interactions with the rest of the ring. The methyl groups at the 3-position demonstrate both axial and equatorial orientations. nih.gov
The absolute stereochemistry of chiral centers can be unequivocally determined using X-ray crystallography, typically by anomalous dispersion effects. For this compound, the 'R' configuration at the C3 position signifies a specific three-dimensional arrangement of the methyl group relative to the other atoms in the ring.
Intermolecular interactions, such as hydrogen bonds, also play a critical role in the packing of the molecules in the crystal lattice. In the studied analog, the molecules form dimers through intermolecular N—H⋯O hydrogen bonds. nih.gov
The following tables present crystallographic and selected geometrical data for the representative 1,4-diazepan-5-one analog, which can be considered indicative of the type of structural information for this compound.
Interactive Data Tables
Table 1: Crystal Data and Structure Refinement for a Representative 1,4-Diazepan-5-one Analog nih.gov
| Parameter | Value |
| Empirical formula | C₁₉H₂₀Cl₂N₂O |
| Formula weight | 379.28 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 11.234(2) Å, α = 90° |
| b = 17.567(4) Å, β = 93.34(3)° | |
| c = 12.034(2) Å, γ = 90° | |
| Volume | 2369.2(8) ų |
| Z | 4 |
| Density (calculated) | 1.062 Mg/m³ |
| Absorption coefficient | 0.334 mm⁻¹ |
| F(000) | 792 |
Table 2: Selected Bond Lengths for a Representative 1,4-Diazepan-5-one Analog nih.gov
| Bond | Length (Å) |
| N1—C2 | 1.472(3) |
| N1—C7 | 1.468(3) |
| C2—C3 | 1.543(3) |
| C3—N4 | 1.465(3) |
| N4—C5 | 1.354(3) |
| C5—C6 | 1.514(4) |
| C6—C7 | 1.530(3) |
| C5—O1 | 1.235(3) |
Table 3: Selected Bond Angles for a Representative 1,4-Diazepan-5-one Analog nih.gov
| Angle | Value (°) |
| C7—N1—C2 | 113.8(2) |
| N1—C2—C3 | 114.1(2) |
| N4—C3—C2 | 112.5(2) |
| C5—N4—C3 | 121.2(2) |
| O1—C5—N4 | 122.3(2) |
| O1—C5—C6 | 120.7(2) |
| N4—C5—C6 | 117.0(2) |
| C5—C6—C7 | 114.1(2) |
| N1—C7—C6 | 113.0(2) |
Table 4: Selected Torsion Angles for a Representative 1,4-Diazepan-5-one Analog nih.gov
| Torsion Angle | Value (°) |
| C7—N1—C2—C3 | -73.0(3) |
| N1—C2—C3—N4 | 64.9(3) |
| C2—C3—N4—C5 | -7.6(4) |
| C3—N4—C5—C6 | -102.3(3) |
| N4—C5—C6—C7 | 61.6(4) |
| C5—C6—C7—N1 | -1.9(4) |
| C6—C7—N1—C2 | 59.8(3) |
These crystallographic data provide a foundational understanding of the solid-state structure of 1,4-diazepanone systems. The chair conformation of the seven-membered ring and the equatorial preference for bulky substituents are key takeaways that are likely applicable to this compound.
Applications of R 4 Boc 3 Methyl 1,4 Diazepan 2 One and Its Derivatives in Chemical Synthesis Research
Building Blocks for Complex Molecular Scaffolds in Medicinal Chemistry Research
The 1,4-diazepanone core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov This structural motif offers a semi-rigid, three-dimensional framework that can be strategically functionalized to interact with various biological targets. nih.gov Researchers utilize these building blocks to develop novel therapeutic agents with diverse pharmacological profiles, including anticonvulsant, anxiolytic, and anti-HIV activities. nih.govresearchgate.net The development of synthetic methodologies to create derivatives of these diazepane moieties is a key focus in the pursuit of new lead compounds. proquest.com
A significant application of 1,4-diazepanone derivatives is in the design of dipeptidomimetics, which are molecules that mimic the structure and function of peptides. The seven-membered diazepanone ring serves as a conformationally constrained scaffold that can reproduce the topology of peptide turns, a common secondary structure motif involved in molecular recognition events. nih.govacs.org
By incorporating this scaffold, chemists can create novel molecules that can be integrated into bioactive peptides or serve as standalone agents that mimic biological interactions. nih.govacs.org The synthesis of these dipeptidomimetics allows for the introduction of various side chains and control over the stereochemistry at different positions, enabling the fine-tuning of their conformational properties and biological activity. nih.govacs.org
Table 1: Synthetic Routes to 1,4-Diazepanone-Based Dipeptidomimetics
| Starting Materials | Key Reaction Steps | Resulting Scaffold | Reference |
| N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide, tert-butyl alaninate | Reductive alkylation, Acetylation, Deprotection, Cyclization | Blocked 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine (DAP) | nih.govacs.org |
| 1-tert-butyl hydrogen N-(benzyloxycarbonyl)aspartate, benzyl (B1604629) phenylalaninate | Aldehyde formation, Reductive alkylation, Deprotection, Lactam formation | Reversibly protected hexahydro-1H-3-oxo-2(S)-benzyl-5(S)-(tert-butyloxycarbonyl)-1,4-diazepine | nih.govacs.org |
The 1,4-diazepanone ring is also a versatile platform for the construction of more complex, fused nitrogen-containing heterocyclic systems. nih.gov These fused structures are of great interest in medicinal chemistry as they can lead to compounds with novel biological properties. For example, combining the diazepinone motif with other azaheterocycles has resulted in biologically active compounds, such as tricyclic indole-diazepinones that act as inhibitors of induced myeloid leukemia cell differentiation protein (Mcl-1). nih.gov
Synthetic strategies have been developed to fuse the diazepanone core with various heterocyclic rings, including pyrazoles, indoles, benzimidazoles, and azetidines. nih.govnih.gov These methods often involve intramolecular cyclization reactions, allowing for the efficient assembly of these complex polycyclic scaffolds. nih.govnih.gov
Table 2: Examples of Fused 1,4-Diazepanone Systems
| Fused Heterocycle | Synthetic Approach | Resulting Fused System | Potential Application | Reference |
| Pyrazole | Oxirane ring-opening and direct cyclization | Tetrahydro-4H-pyrazolo[1,5-a] acs.orgnih.govdiazepin-4-one | Drug discovery | nih.gov |
| Indole | Functionalization of ethyl 1H-indole-2-carboxylates | Tetrahydro acs.orgnih.govdiazepino[1,2-a]indol-1-one | Mcl-1 inhibition | nih.gov |
| Benzimidazole | Functionalization of ethyl 1H-benzo[d]imidazole-2-carboxylates | Tetrahydro-1H-benzo acs.orgresearchgate.netimidazo[1,2-a] acs.orgnih.govdiazepin-1-one | Drug discovery | nih.gov |
| Azetidine | Intramolecular CuI-catalyzed cross-coupling | 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e] acs.orgnih.govdiazepin-10(2H)-one | Precursor for diverse 1,4-benzodiazepines | nih.gov |
Precursors in Natural Product Total Synthesis Research
Derivatives of 1,4-diazepan-2-one (B1253349) are crucial intermediates in the total synthesis of complex natural products, particularly those with significant biological activity. Their pre-defined stereocenters and functional handles facilitate the construction of challenging molecular architectures.
The liposidomycins and caprazamycins are a class of potent nucleoside antibiotics that exhibit activity against various bacteria, including Mycobacterium tuberculosis. researchgate.netchim.it A defining structural feature of these natural products is a highly functionalized 1,4-diazepan-2-one ring system. researchgate.netchim.it The total synthesis of these complex molecules, such as Caprazamycin A, relies on the successful construction of this diazepanone core. nih.gov
Synthetic efforts towards these antibiotics have focused on developing efficient methods to build the diazepanone ring and attach the requisite fatty acid side chain and nucleoside components. chim.itnih.gov These syntheses have not only provided access to the natural products themselves but have also enabled the creation of analogues for structure-activity relationship studies, contributing to a deeper understanding of their chemistry and biology. researchgate.net The core skeleton, known as (+)-caprazol, is composed of an N-alkylated 5′-(β-O-aminoribosyl)-glycyluridine which is cyclized to form the rare diazepanone ring. nih.gov
The complex structures of natural products like the liposidomycins often present challenges in assigning the absolute stereochemistry of all their chiral centers. acs.org Several stereogenic centers within the diazepanone region of liposidomycins remained unassigned for some time. acs.org
To resolve this ambiguity, researchers have synthesized model diazepanone compounds and compared their spectroscopic and crystallographic data to that of degradation products obtained from the natural antibiotic. acs.org Through the synthesis and analysis of various diastereomers of a model diazepanone, a close configurational and conformational match was found, allowing for the definitive assignment of the stereochemistry within the natural product's diazepanone ring. acs.org This approach, combining synthesis with detailed structural analysis, is a powerful tool for elucidating the complete stereostructure of complex natural products. mdpi.com
Development of Combinatorial Chemical Libraries for Academic Screening Initiatives
The 1,4-diazepanone scaffold and its close relatives, like the 1,4-benzodiazepines, are extensively used in the development of combinatorial chemical libraries. nih.govresearchgate.net Combinatorial chemistry allows for the rapid synthesis of a large number of structurally diverse compounds, which can then be screened for biological activity against various targets. cuny.edu
The 1,4-diazepine ring system is well-suited for library development because it provides a three-dimensional framework with multiple points for diversification. nih.govnih.gov By varying the substituents on the diazepanone core, chemists can generate large libraries of compounds with a wide range of chemical functionalities, including amides, carboxylic acids, amines, and phenols. nih.gov These libraries are valuable resources for academic screening initiatives aimed at discovering new drug leads and chemical probes to investigate biological processes. nih.govnih.gov
Computational and Ligand-Based Pharmacophore Design Methodologies
Following a comprehensive review of scientific literature and chemical databases, no specific research articles or detailed studies were identified that focus on the application of (R)-4-Boc-3-methyl-1,4-diazepan-2-one in computational and ligand-based pharmacophore design methodologies. While the broader class of diazepanones and benzodiazepines are subjects of computational studies in drug discovery, research explicitly detailing the use of this particular Boc-protected methyl-diazepan-2-one derivative in developing pharmacophore models is not publicly available.
Pharmacophore modeling is a powerful technique in rational drug design, used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. This approach can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is developed from the three-dimensional structure of the biological target itself.
Computational methods, including quantitative structure-activity relationship (QSAR) studies and molecular docking, are often used in conjunction with pharmacophore modeling to predict the biological activity of new compounds and to understand their binding mechanisms at a molecular level.
The absence of specific data for This compound in this context suggests that its utility as a scaffold or starting material in computational and pharmacophore-guided drug discovery has not been extensively explored or reported in the available scientific literature. Research in this area tends to focus on derivatives with demonstrated biological activity or those that are part of a series of compounds being investigated for a particular therapeutic target.
Therefore, a detailed discussion of research findings and the creation of specific data tables related to the computational and ligand-based pharmacophore design of This compound and its derivatives is not possible at this time due to the lack of available data.
Analytical and Spectroscopic Methodologies for Characterization in Academic Research
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an experimental mass that can be compared against a calculated theoretical mass.
For (R)-4-Boc-3-methyl-1,4-diazepan-2-one, which has the molecular formula C₁₁H₂₀N₂O₃, the theoretical exact mass can be calculated. HRMS analysis, often using electrospray ionization (ESI), would typically detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The close correlation between the measured and calculated mass provides strong evidence for the compound's chemical formula.
| Ion Species | Molecular Formula | Calculated Exact Mass | Typical Experimental Mass |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₂₁N₂O₃⁺ | 229.1547 | ~229.1547 ± 0.0011 |
| [M+Na]⁺ | C₁₁H₂₀N₂NaO₃⁺ | 251.1366 | ~251.1366 ± 0.0013 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
For N-Boc protected compounds, the presence of the bulky tert-butoxycarbonyl group can lead to restricted rotation around the N-C(O) amide bond, resulting in the presence of conformational isomers, or rotamers. This phenomenon can cause signal broadening or even the appearance of two distinct sets of signals in both ¹H and ¹³C NMR spectra at room temperature. researchgate.net
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound would confirm the presence of all key structural fragments.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Description |
|---|---|---|---|
| -C(CH₃)₃ (Boc) | ~1.45 | Singlet (s) | 9 protons of the tert-butyl group. |
| -CH-CH₃ | ~1.20 | Doublet (d) | 3 protons of the methyl group at the C3 position. |
| Ring Protons (-CH₂- and -CH-) | ~2.8 - 4.2 | Multiplets (m) | 8 protons of the diazepane ring, showing complex splitting patterns. |
| -NH- (Amide) | ~6.0 - 7.5 | Broad Singlet (br s) | 1 proton of the lactam N-H, may be broad or exchangeable. |
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Description |
|---|---|---|
| -CH-CH₃ | ~15 - 20 | Methyl carbon at the C3 position. |
| -C(CH₃)₃ (Boc) | ~28.5 | Methyl carbons of the tert-butyl group. |
| Ring Carbons (-CH₂- and -CH-) | ~35 - 60 | Aliphatic carbons of the diazepane ring. |
| -C(CH₃)₃ (Boc) | ~80.0 | Quaternary carbon of the tert-butyl group. |
| C=O (Boc-carbamate) | ~155.0 | Carbonyl carbon of the Boc protecting group. |
| C=O (Lactam) | ~170 - 175 | Carbonyl carbon of the diazepan-2-one ring. mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its two distinct carbonyl groups and C-H bonds. The lactam carbonyl typically absorbs at a lower wavenumber than an open-chain amide due to ring strain.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (Lactam) | Stretch | ~3200 - 3400 (often broad) |
| C-H (Aliphatic) | Stretch | ~2850 - 3000 |
| C=O (Boc-carbamate) | Stretch | ~1690 - 1710 |
| C=O (Lactam) | Stretch | ~1650 - 1680 |
X-ray Diffraction (XRD) for Single-Crystal Structural Analysis
Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters.
For this compound, a successful XRD analysis would:
Confirm the Constitution: Unambiguously verify the connectivity of all atoms.
Determine the Conformation: Reveal the preferred solid-state conformation of the seven-membered diazepane ring (e.g., chair, boat, or twist-boat).
Establish Absolute Stereochemistry: Confirm the (R) configuration at the C3 stereocenter, distinguishing it from its (S)-enantiomer.
While crystallographic data for this specific compound is not publicly available, studies on related 1,4-benzodiazepine (B1214927) derivatives have utilized XRD to elucidate their complex three-dimensional structures and conformations. nih.govnih.gov Such an analysis would yield precise unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group, providing a complete structural picture in the solid state.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (HPLC, Chiral HPLC)
Chromatographic methods are essential for assessing the purity of a compound and, for chiral molecules, for determining its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is routinely used to determine the chemical purity of the final compound. A sample is analyzed on a column (e.g., C18), and the purity is calculated based on the relative area of the product peak in the chromatogram, typically detected by UV absorbance. A single sharp peak indicates a high degree of chemical purity.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different retention times. For N-Boc protected compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. mdpi.com By comparing the peak areas of the (R)- and (S)-enantiomers, the e.e. can be accurately calculated, confirming the success of an asymmetric synthesis. sigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (R)-4-Boc-3-methyl-1,4-diazepan-2-one, and how are enantiomeric purity and yield optimized?
- Methodological Answer : Synthesis typically involves two approaches:
- Biocatalytic routes : Enzymatic resolution or asymmetric catalysis to achieve high enantiomeric excess (e.g., using lipases or transaminases). Reaction conditions (pH, temperature, solvent) are optimized to minimize racemization .
- Traditional organic synthesis : Boc-protection of the diazepanone nitrogen, followed by stereoselective alkylation or cyclization. Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Cinchona alkaloids) ensure enantiocontrol. Yield optimization requires monitoring via HPLC or GC to identify side products (e.g., Boc-deprotection intermediates) .
- Key Metrics : Enantiomeric purity is confirmed via chiral HPLC or polarimetry, while yields ≥70% are achievable with optimized stoichiometry and reaction time .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural validation combines:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and diazepanone ring (amide carbonyl at δ ~170 ppm). NOESY correlations verify stereochemistry at the 3-methyl chiral center .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] at m/z 255.1712 for CHNO) .
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and ring puckering (e.g., Cremer-Pople parameters for seven-membered rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during synthesis or functionalization of this compound?
- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting or MS adducts) are addressed via:
- Multi-technique cross-validation : Compare NMR, IR, and MS data with computational predictions (DFT for C chemical shifts).
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediates (e.g., Boc-deprotection under acidic conditions) .
- Isotopic labeling : Introduce N or C labels to distinguish overlapping signals .
Q. What computational strategies are employed to study the reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for ring-opening or Boc-deprotection steps (e.g., B3LYP/6-31G* level). Solvent effects are incorporated via PCM or SMD models .
- Molecular Dynamics (MD) : Simulates conformational flexibility of the diazepanone ring in solution, predicting puckering modes (e.g., chair vs. boat) .
- Docking studies : For pharmacological applications, dock the compound into enzyme active sites (e.g., DPP-4) using AutoDock Vina to assess binding affinity .
Q. How can the stereochemical stability of this compound be maintained during downstream derivatization?
- Methodological Answer :
- Protecting group strategy : Retain the Boc group until the final step to prevent epimerization at the 3-methyl center.
- Mild reaction conditions : Use low temperatures (0–5°C) and non-nucleophilic bases (e.g., DIPEA) during alkylation or acylation .
- Chiral chromatography : Purify intermediates with chiral stationary phases (e.g., amylose- or cellulose-based columns) to remove diastereomers .
Pharmacological and Structural Analysis
Q. What methodologies are used to evaluate this compound as an intermediate in DPP-4 inhibitor development?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC values using fluorogenic substrates (e.g., Gly-Pro-AMC) in recombinant DPP-4 assays. Compare potency against reference inhibitors (e.g., sitagliptin) .
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers.
- Crystallography : Co-crystallize the compound with DPP-4 to resolve binding interactions (e.g., PDB ID in ) .
Q. How are hydrogen-bonding patterns and crystal packing of this compound analyzed for polymorph control?
- Methodological Answer :
- Graph-set analysis : Classify hydrogen bonds (e.g., N–H···O=C motifs) using Etter’s rules to identify robust synthons .
- Powder X-ray Diffraction (PXRD) : Compare experimental and simulated patterns to detect polymorphs.
- Thermal analysis : DSC and TGA identify stable crystalline forms (e.g., melting points >150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
